molecular formula C6H3ClN4O2 B8773560 4-Amino-6-chloro-3-nitro-pyridine-2-carbonitrile

4-Amino-6-chloro-3-nitro-pyridine-2-carbonitrile

Cat. No. B8773560
M. Wt: 198.57 g/mol
InChI Key: KAYQVFYDILZZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-chloro-3-nitro-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H3ClN4O2 and its molecular weight is 198.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-chloro-3-nitro-pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-chloro-3-nitro-pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-6-chloro-3-nitro-pyridine-2-carbonitrile

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-amino-6-chloro-3-nitropyridine-2-carbonitrile

InChI

InChI=1S/C6H3ClN4O2/c7-5-1-3(9)6(11(12)13)4(2-8)10-5/h1H,(H2,9,10)

InChI Key

KAYQVFYDILZZJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)C#N)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred suspension of 4-amino-2,6-dichloro-3-nitro-pyridine (17.5 g, 841 mmol) and copper (i) cyanide (15.1 g, 168.3 mmol) in 170 ml of 1-methyl-2-pyrrolidinone was lowered into an oil bath preheated to 180° C. and stirring continued for 12 minutes. The mixture was allowed to cool and diluted with ethyl acetate (700 ml) and water (700 ml) and the resultant suspension filtered. The organic layer was separated and further washed with water (500 ml) and 0.1N HCl (500 ml). The organic layer was then dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was washed with diethylether and dichloromethane to afford 4-amino-6-chloro-3-nitro-pyridine-2-carbonitrile (8 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
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15.1 g
Type
reactant
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Quantity
170 mL
Type
solvent
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700 mL
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solvent
Reaction Step Two
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Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-amino-1,6-dichloro-3-nitro-pyridine (17.5 g, 84.1 mmol) and copper (i) cyanide (15.1 g, 168.3 mmol) in 170 ml of 1-methyl-2-pyrrolidinone was lowered into an oil bath preheated to 180° C. and stirring continued for 30 minutes. The mixture was allowed to cool and diluted with ethyl acetate (700 ml) and water (700 ml) and the resultant suspension filtered. The organic layer was separated and further washed with water (500 ml) and 0.1N HCl (500 ml). The organic layer was then dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was washed with diethylether and dichloromethane to afford 4-amino-6-chloro-3-nitro-pyridine-2-carbonitrile (8 g).
Name
4-amino-1,6-dichloro-3-nitro-pyridine
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
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Quantity
170 mL
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solvent
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Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

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